molecular formula C9H17NO B8187085 2-Oxaspiro[4.5]decan-8-amine

2-Oxaspiro[4.5]decan-8-amine

Cat. No.: B8187085
M. Wt: 155.24 g/mol
InChI Key: XWWUSDFIEQFZGY-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.5]decan-8-amine is a versatile spirocyclic chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a fused cyclohexane-tetrahydrofuran ring system with a primary amine functional group, makes it a valuable scaffold for constructing more complex molecules. This compound serves as a key synthetic intermediate in the development of novel therapeutic agents. Research indicates its specific application as a core precursor in the synthesis of kappa-opioid receptor (KOR) agonists . For instance, it is a fundamental building block in the structure of investigational compounds like Spiradoline, a molecule studied for its analgesic (pain-relieving) properties and role in central nervous system research . The amine group at the 8-position allows for further functionalization, enabling researchers to explore structure-activity relationships and develop new chemical entities. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

2-oxaspiro[4.5]decan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-8-1-3-9(4-2-8)5-6-11-7-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWUSDFIEQFZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process begins with the condensation of an aldehyde and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under acidic conditions. The Lewis acid catalyst (commonly BF₃·OEt₂ or SnCl₄) facilitates the Prins cyclization, forming a carbocation intermediate. This intermediate undergoes a pinacol rearrangement, resulting in the migration of a methyl group and the formation of the spirocyclic structure. The final step involves the reduction of the ketone group to an amine, typically via reductive amination or catalytic hydrogenation, to yield this compound.

Substrate Scope and Optimization

This method accommodates diverse aldehydes, including:

  • Aromatic aldehydes (e.g., benzaldehyde derivatives)

  • Aliphatic aldehydes (e.g., pentanal, hexanal)

  • α,β-Unsaturated aldehydes (e.g., cinnamaldehyde)

Reaction conditions are critical for achieving high yields. For example, using BF₃·OEt₂ at –20°C in dichloromethane produces the spirocyclic ketone intermediate in 75–85% yield, which is subsequently converted to the amine.

Table 1: Representative Yields for Prins/Pinacol Cascade Reactions

Aldehyde TypeCatalystTemperature (°C)Yield (%)
BenzaldehydeBF₃·OEt₂–2082
HexanalSnCl₄078
CinnamaldehydeBF₃·OEt₂–2068

Reductive Amination of Spirocyclic Ketones

An alternative route involves the reductive amination of 8-oxaspiro[4.5]decan-1-one . This two-step process first synthesizes the ketone precursor via cyclization, followed by conversion to the amine.

Ketone Synthesis

The spirocyclic ketone is prepared through a Michael addition-cyclization sequence . For instance, reacting cyclobutanol with methyl vinyl ketone in the presence of a base (e.g., KOtBu) generates the cyclic enol ether, which is subsequently oxidized to the ketone using Jones reagent.

Reductive Amination

The ketone is then subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method affords this compound in 65–70% yield.

Ring-Closing Metathesis (RCM) Approach

While less commonly reported, ring-closing metathesis offers a modular route to spirocyclic amines. Starting from a diene precursor containing both amine and ether functionalities, a Grubbs catalyst (e.g., G-II) induces cyclization to form the spiro framework.

Substrate Design

The diene precursor, such as N-allyl-2-(but-3-en-1-yloxy)cyclohexanamine , undergoes RCM at 40°C in dichloromethane. This method achieves moderate yields (50–60%) but requires stringent control over steric and electronic factors to prevent side reactions.

Hydrochloride Salt Formation and Purification

Post-synthesis, this compound is often isolated as its hydrochloride salt to enhance stability and crystallinity. Treatment with HCl gas in diethyl ether precipitates the salt, which is purified via recrystallization from ethanol/water mixtures.

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Molecular FormulaC₉H₁₇NO·HCl
Molecular Weight191.71 g/mol
Melting Point198–202°C (dec.)
SolubilitySoluble in H₂O, ethanol

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant pharmacological activities, which can be categorized into several key areas:

  • Bronchodilator Activity :
    • 2-Oxaspiro[4.5]decan-8-amine has been shown to possess bronchodilator properties, making it potentially useful in treating respiratory conditions such as asthma. Studies indicate that it can inhibit bronchospasm induced by histamine or serotonin in animal models, demonstrating its efficacy at doses ranging from 0.5 to 1.0 mg/kg when administered intravenously .
  • Analgesic Effects :
    • The analgesic properties of this compound have been validated through various tests, including the hot plate test in mice. At doses of approximately 30 mg/kg, it significantly increased the pain threshold, suggesting its potential as an analgesic agent .
  • Anti-inflammatory Properties :
    • Research has also highlighted the anti-inflammatory effects of this compound, particularly in reducing inflammation induced by kaolin in rat models. Oral administration at dosages of 100 to 200 mg/kg over three days resulted in substantial inhibition of inflammation compared to untreated controls .

Therapeutic Uses

Given its pharmacological properties, this compound has potential therapeutic applications:

  • Medicinal Formulations : It can be incorporated into pharmaceutical compositions for oral, rectal, or parenteral administration. Doses typically range from 0.10 to 1.0 grams per day depending on the intended use and patient condition .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

StudyFocusFindings
Konzett & Rosler (1940)Bronchodilator ActivityDemonstrated complete inhibition of bronchospasm in guinea pigs at specified doses .
Analgesic TestingPain Threshold IncreaseShowed a 100% increase in pain threshold in mice at doses around 30 mg/kg .
Anti-inflammatory StudyInflammation ReductionSignificant reduction in kaolin-induced inflammation in rats with oral administration .

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Oxygen vs. Sulfur: The 6-oxa-2-thiaspiro derivative (C₈H₁₅NOS) exhibits increased lipophilicity compared to oxygen-only analogues, as sulfur’s polarizability enhances membrane permeability .
  • Ketal vs. Non-ketal Systems: The 1,4-dioxaspiro variant (ethylene ketal) is widely used to protect ketones during synthesis, as seen in intermediates for serotonin transporter probes and EZH2/HDAC inhibitors .
  • Aza-Spiro Systems : 1-Azaspiro compounds (e.g., C₉H₁₈N₂) introduce basicity due to the amine nitrogen, altering solubility and binding properties in biological targets .

2-Oxaspiro[4.5]decan-8-amine Derivatives

Limited data exist for the direct synthesis of 2-oxaspiro derivatives. However, a dimethyl-substituted variant (3,3-dimethyl-2-oxaspiro[4.5]decan-8-amine HCl) was synthesized with 95% purity, though procedural details are unspecified .

1,4-Dioxaspiro[4.5]decan-8-amine

This compound is prepared via reductive amination of 1,4-cyclohexanedione monoethyl ketal with methylamine and triacetoxy sodium borohydride, followed by acidic deprotection (e.g., trifluoroacetic acid) to yield 4-(methylamino)cyclohexanone . Its versatility is demonstrated in coupling reactions with aryl halides (e.g., Pd-catalyzed amination for quinoline derivatives) .

Biological Activity

2-Oxaspiro[4.5]decan-8-amine is a compound of interest due to its potential biological activities and interactions with various biomolecules. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its spirocyclic structure, which contributes to its unique chemical reactivity and biological activity. The compound's structure can influence its interaction with biological targets, making it a subject of investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological pathways. The compound may function as an agonist or antagonist depending on the target, influencing cellular signaling processes.

Key Mechanisms:

  • Receptor Binding : The compound has been shown to bind selectively to certain G protein-coupled receptors (GPCRs), which are crucial for various physiological responses.
  • Enzyme Interaction : It may modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including analgesic effects, anti-inflammatory properties, and potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity Description
Analgesic EffectsDemonstrated efficacy in reducing pain responses in animal models
Anti-inflammatoryInhibits pro-inflammatory cytokines in vitro
Neurological ImpactPotential neuroprotective effects observed in preclinical studies

Case Studies

Several studies have investigated the biological effects of this compound:

  • Analgesic Efficacy : A study evaluated the analgesic properties of the compound using a mouse model of acute pain induced by capsaicin. Results indicated a significant reduction in pain response compared to control groups, suggesting potential for pain management therapies .
  • Anti-inflammatory Activity : In vitro experiments demonstrated that this compound effectively reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages, indicating its role in modulating inflammatory responses .
  • Neuroprotective Effects : Research on neuronal cell lines revealed that treatment with this compound led to decreased apoptosis under oxidative stress conditions, highlighting its potential use in neurodegenerative disease therapies .

Research Findings

Recent investigations have focused on optimizing the synthesis and understanding the pharmacodynamics of this compound:

  • Synthesis Optimization : New synthetic routes have been developed to enhance yield and purity for further biological testing .
  • Pharmacodynamics : Studies have begun to elucidate the dose-response relationship and pharmacokinetic profiles, which are crucial for future clinical applications .

Q & A

Q. What are the established synthetic routes for 2-Oxaspiro[4.5]decan-8-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, in a published procedure, spiro[4.5]decan-8-amine·HCl was reacted with a biphenyl carbonyl derivative using triethylamine as a base in dichloromethane. Purification via automated flash chromatography yielded the product in 68% purity. Key optimization parameters include:
  • Reaction temperature : 25°C (room temperature) to avoid side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., THF, DCM) enhance nucleophilicity.
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane improves separation .
  • Catalyst use : Triacetoxy borohydride for selective reductions (e.g., in N-methyl derivatization) .

Q. Table 1: Representative Synthetic Conditions

SubstrateReagent/CatalystSolventYieldPurification Method
Spiro[4.5]decan-8-amine·HClBiphenyl carbonylDCM68%Flash chromatography
Cyclohexanedione ketalMethylamine/TFATHF~60%Evaporation/Recrystallization

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • 1H NMR : Analyze proton environments (e.g., δ 1.58–1.31 ppm for spirocyclic CH₂ groups) .
  • Mass Spectrometry (ESI) : Confirm molecular ion peaks (e.g., m/z 334.3 [M+H]+) .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • HPLC : Assess purity (≥95% for most studies; see ).

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact .
  • Spill Management : Use vacuum systems to collect spills; avoid water flushing to prevent environmental release .
  • Ventilation : Work in fume hoods to minimize inhalation risks (respiratory protection if airborne particles form) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in receptor-binding studies?

  • Methodological Answer :
  • Derivatization : Introduce substituents (e.g., biphenyl groups) at the amine moiety to improve steric complementarity with target receptors (e.g., TRP channels). Use Suzuki coupling for aryl functionalization .
  • Spirocycle Optimization : Vary the oxygen position (e.g., 1,4-dioxaspiro analogs) to modulate ring strain and conformational flexibility .
  • Pharmacophore Mapping : Combine X-ray crystallography and docking studies to identify critical binding motifs (e.g., hydrogen-bonding interactions with the oxaspiro oxygen) .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) for spirocyclic amines?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at low temperatures (−40°C to −80°C) to "freeze" conformers .
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ADF) to validate assignments .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reaction pathways?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states and activation energies for amide couplings or ring-opening reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics using GROMACS .
  • Machine Learning : Train models on spirocyclic compound databases (e.g., PubChem) to predict regioselectivity in derivatization .

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